

# Unveiling the Anti-Cancer Potential of Angelica sinensis: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Angelica sinensis, a perennial herb native to China, has long been a staple in traditional medicine. In recent years, its extracts have garnered significant attention within the scientific community for their potential anti-cancer properties. This guide provides a comprehensive comparison of the anti-cancer effects of various extracts of Angelica sinensis, benchmarking their performance against established chemotherapy agents. Through a meticulous presentation of experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to equip researchers with the critical information needed to advance the validation and development of Angelica sinensis-derived anti-cancer therapies.

## Comparative Efficacy of Angelica sinensis Extracts and Chemotherapeutic Agents

The anti-proliferative effects of bioactive compounds from Angelica sinensis, such as n-butylidenephthalide (BP) and Z-ligustilide, have been evaluated across a spectrum of cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison against standard chemotherapeutic drugs.

Table 1: IC50 Values of n-Butylidenephthalide (BP) from Angelica sinensis in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 of BP (μg/mL) after 48h
DBTRG-05MG	Glioblastoma	15-67[1]
RG2	Glioblastoma	15-67[1]
Neuroblastoma	Neuroblastoma	15-67[1]
Lung Cancer	Lung Cancer	15-67[1]
Melanoma	Melanoma	15-67[1]
Teratoma	Teratoma	15-67[1]
Leukemia	Leukemia	15-67[1]
Breast Cancer	Breast Cancer	15-67[1]
Hepatocellular Carcinoma	Liver Cancer	15-67[1]
KURAMOCHI (ALDH+)	Ovarian Cancer	317.2[2]
OVSAHO	Ovarian Cancer	61.1[2]
MDA-MB-231	Breast Cancer	46.7[3]
MCF-7	Breast Cancer	77.4[3]
HT-29	Colorectal Adenocarcinoma	73.91 (BP alone)[4]
CT26	Mouse Colorectal Adenocarcinoma	47.87 (BP alone)[4]

Note: In some studies, BP was encapsulated in a lipopolyplex (BP/LPPC), which significantly lowered the IC50 values, indicating enhanced delivery and efficacy. For instance, the IC50 of BP/LPPC in HT-29 and CT26 cells was 9.61  $\mu$ g/mL and 11.01  $\mu$ g/mL, respectively[4].

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Various Cancer Cell Lines



Drug	Cell Line	Cancer Type	IC50
Oxaliplatin	HT29	Colon Cancer	0.33 μg/mL (24h)[5]
Oxaliplatin	WiDr	Colon Cancer	0.13 μg/mL (24h)[5]
Oxaliplatin	SW620	Colon Cancer	1.13 μg/mL (24h)[5]
Oxaliplatin	LS174T	Colon Cancer	0.19 μg/mL (24h)[5]
Oxaliplatin	HCT116 WT	Colorectal Cancer	19 μM (1h)[6]
Oxaliplatin	HCT116 CHK2 KO	Colorectal Cancer	14 μM (1h)[6]
Carmustine	DBTRG-05MG	Glioblastoma	55 to >100 μg/mL[7]
Taxol	DBTRG-05MG	Glioblastoma	61.0 μg/mL[7]

Table 3: Apoptosis Induction by Z-Ligustilide from Angelica sinensis

Cell Line	Treatment	Apoptosis Rate
MCF-7	Z-Ligustilide (50 μg/ml, 48h)	98.3%[8]
MCF-7	Z-Ligustilide (100 μg/ml, 72h)	97.4%[8]
A549/DDP (cisplatin-resistant)	Z-ligustilide + Cisplatin	Significantly increased vs. either compound alone[9]
H460/DDP (cisplatin-resistant)	Z-ligustilide + Cisplatin	Significantly increased vs. either compound alone[9]

## **Key Signaling Pathways Modulated by Angelica sinensis Extracts**

Angelica sinensis extracts exert their anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways identified are the mTOR and p53 pathways.



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